1-Butanoyl-3-(propan-2-ylidene)azetidin-2-one
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Overview
Description
1-Butanoyl-3-(propan-2-ylidene)azetidin-2-one is a synthetic organic compound belonging to the azetidinone family Azetidinones are four-membered lactam rings, which are structurally similar to β-lactams, a class of compounds known for their antibiotic properties
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Butanoyl-3-(propan-2-ylidene)azetidin-2-one can be synthesized through several methods. One common approach involves the cyclization of 1,3-aminopropanols to form azetidines, followed by further functionalization . The preparation of 1,3-amino alcohols by the reduction of azetidin-2-ones with diborane is described, and new methods for the cyclization of aminopropanols to the corresponding azetidines are reported .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions: 1-Butanoyl-3-(propan-2-ylidene)azetidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace functional groups on the azetidinone ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles (e.g., amines, alcohols) are employed under various conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted azetidinones.
Scientific Research Applications
1-Butanoyl-3-(propan-2-ylidene)azetidin-2-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in the development of bioactive molecules with potential therapeutic effects.
Industry: It is used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-Butanoyl-3-(propan-2-ylidene)azetidin-2-one involves its interaction with molecular targets, such as enzymes and receptors. For example, it has been shown to inhibit tubulin polymerization by binding to the colchicine-binding site on tubulin, leading to antiproliferative effects in cancer cells . This interaction disrupts the microtubule network, resulting in cell cycle arrest and apoptosis.
Comparison with Similar Compounds
- 3-(Prop-1-en-2-yl)azetidin-2-one
- 3-Allylazetidin-2-one
- 3-(Buta-1,3-dien-1-yl)azetidin-2-one
Comparison: 1-Butanoyl-3-(propan-2-ylidene)azetidin-2-one is unique due to its specific substituents, which confer distinct chemical and biological properties. Compared to similar compounds, it has shown significant antiproliferative activity and potential as a tubulin polymerization inhibitor . The presence of the butanoyl group enhances its stability and reactivity, making it a valuable compound for various applications.
Properties
CAS No. |
111463-27-5 |
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Molecular Formula |
C10H15NO2 |
Molecular Weight |
181.23 g/mol |
IUPAC Name |
1-butanoyl-3-propan-2-ylideneazetidin-2-one |
InChI |
InChI=1S/C10H15NO2/c1-4-5-9(12)11-6-8(7(2)3)10(11)13/h4-6H2,1-3H3 |
InChI Key |
NOBZYGKEFVLURK-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)N1CC(=C(C)C)C1=O |
Origin of Product |
United States |
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